molecular formula C13H10ClFN2O B14910782 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide

4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide

Cat. No.: B14910782
M. Wt: 264.68 g/mol
InChI Key: RYQBPWXRVZQSHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 5-fluoro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c1-8-2-3-10(15)7-11(8)17-13(18)12-6-9(14)4-5-16-12/h2-7H,1H3,(H,17,18)

InChI Key

RYQBPWXRVZQSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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